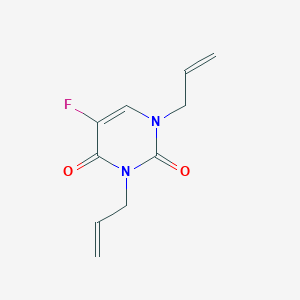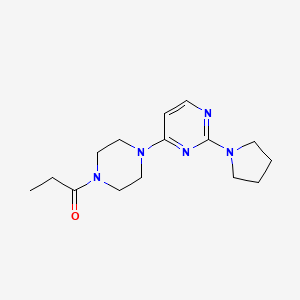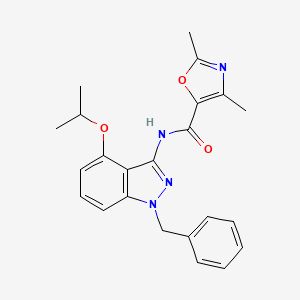
1,3-diallyl-5-fluoro-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves substitution reactions, starting from simpler pyrimidine analogs. For example, a stepwise synthetic approach involving substitution reactions has been used to synthesize related pyrimidinediones in good overall yields, demonstrating the feasibility of creating complex pyrimidine structures from simpler ones (Singh et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those similar to 1,3-diallyl-5-fluoro-2,4(1H,3H)-pyrimidinedione, has been studied using various techniques such as X-ray crystallography. These studies reveal the conformations, bond lengths, and angles, contributing to understanding the three-dimensional arrangement and reactivity of these molecules (Barakat et al., 2015).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and substitution reactions, which are crucial for the synthesis and functionalization of these compounds. These reactions enable the introduction of different substituents, affecting the compounds' chemical properties and biological activity (Rajanarendar et al., 2008).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are essential for the compound's application in different areas, including pharmaceuticals and materials science (Krishnamurthy et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as reactivity, acidity, and basicity, are determined by their functional groups and molecular framework. These properties impact their behavior in chemical reactions and their interactions with biological molecules (Zhang, 2003).
Propriétés
IUPAC Name |
5-fluoro-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c1-3-5-12-7-8(11)9(14)13(6-4-2)10(12)15/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHNGVYFDANKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C(=O)N(C1=O)CC=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5598117.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5598123.png)

![4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5598140.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5598170.png)
![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)
![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)
![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)

![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)
![2-{1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5598212.png)